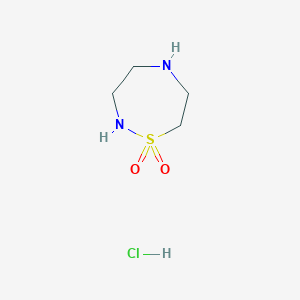
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFTR inhibitor, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in research applications.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the inhibition of CFTR function. CFTR is a protein that regulates the transport of chloride ions across cell membranes. CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide bind to the protein and prevent chloride ion transport, which can have significant effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide are primarily related to its inhibition of CFTR function. This can result in the accumulation of mucus in the lungs, impaired fluid secretion in the pancreas, and altered ion transport in various other tissues. Additionally, CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide have been shown to have anti-inflammatory effects, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide in lab experiments is its specificity for CFTR inhibition. This allows researchers to study the role of CFTR in various physiological processes without affecting other ion channels or transporters. However, one limitation of using CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide is that they can have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide and other CFTR inhibitors. One potential direction is the development of more specific and potent CFTR inhibitors that can be used for therapeutic applications in cystic fibrosis and other diseases. Additionally, the role of CFTR in various physiological processes is still not fully understood, and further research is needed to elucidate its functions. Finally, the potential anti-inflammatory effects of CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide warrant further investigation, as they may have therapeutic applications in various inflammatory diseases.
Synthesemethoden
The synthesis method for 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with cyclohexanol to form the corresponding ester. The ester is then hydrolyzed to form the acid, which is further reacted with sulfonamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide has been extensively used in scientific research for its potential applications in various fields. One of the primary research applications of this compound is in the study of cystic fibrosis. It has been shown to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of chloride ions across cell membranes. CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide have been used to study the role of CFTR in various physiological processes, including fluid secretion, ion transport, and mucociliary clearance.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O3S/c13-11-9(5-6-10(17-11)12(14,15)16)22(20,21)18-7-3-1-2-4-8(7)19/h5-8,18-19H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKCKYVJUMNOTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)


![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)


![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)


![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)

